4-(Cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that features a cyclopropylcarbonyl group at the 4-position and a carboxylic acid functional group at the 2-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The unique structural features of this compound may contribute to its reactivity and interactions with biological targets.
The compound can be synthesized through various chemical reactions involving pyrrole derivatives, which are widely studied in organic chemistry. Pyrrole itself is a five-membered aromatic heterocycle, and its derivatives have been extensively researched for their pharmacological properties.
4-(Cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid belongs to the class of carboxylic acids and is categorized as a pyrrole derivative. Pyrroles are known for their role in various biological systems and their utility as building blocks in organic synthesis.
The synthesis of 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:
The molecular structure of 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid can be represented as follows:
4-(Cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid can participate in various chemical reactions:
The mechanism of action for 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid in biological systems is not fully elucidated but may involve:
Experimental studies would be necessary to quantify binding affinities and elucidate specific mechanisms involving receptor interactions or enzyme inhibition.
4-(Cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid has potential applications in:
Mycobacterial membrane protein large 3 (MmpL3) is an essential inner membrane transporter in Mycobacterium tuberculosis responsible for shuttling trehalose monomycolate (TMM)—a critical precursor of the mycobacterial outer membrane—via a proton-motive force (PMF)-dependent mechanism. The crystallographic characterization of MmpL3 reveals a 12-transmembrane-helix structure forming a proton translocation channel with three distinct pockets: hydrophobic S3 and S5 pockets and a hydrophilic S4 pocket featuring catalytic Asp-Tyr residue pairs (Asp645-Tyr646 in M. smegmatis) [3] [8]. These dyads facilitate proton relay necessary for substrate transport, making them prime interaction sites for inhibitors. The structural vulnerability of MmpL3 is evidenced by the diversity of chemotypes (e.g., SQ109, indolecarboxamides, adamantyl ureas) that bind its transmembrane domains, disrupting TMM transport and consequently compromising cell wall integrity [5] [9].
Rational design of 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid derivatives leverages this structural insight. The cyclopropylcarbonyl moiety strategically occupies the hydrophobic S3 pocket, while the pyrrole-2-carboxylic acid core engages the hydrophilic S4 region. Molecular docking confirms that the carboxylic acid group forms dual hydrogen bonds with the Asp645-Tyr646 dyad, disrupting proton conduction [3] [10]. This targeted disruption halts mycolic acid incorporation, leading to bactericidal effects against both drug-susceptible and drug-resistant M. tuberculosis strains [3].
Table 1: Key Structural Features of MmpL3 and Inhibitor Binding Pockets
Binding Pocket | Physicochemical Properties | Residue Interactions | Role in Inhibition |
---|---|---|---|
S3 (Head) | Hydrophobic | Phe260, Phe649 | Accommodates aromatic/cycloaliphatic groups (e.g., cyclopropylcarbonyl) |
S4 (Core) | Hydrophilic | Asp645, Tyr646 | Hydrogen bonding with carboxylate/carboxamide groups; proton relay disruption |
S5 (Tail) | Hydrophobic | Ile249, Val624 | Binds bulky aliphatic groups (e.g., adamantyl) enhancing affinity |
Pharmacophore models for MmpL3 inhibitors were developed using HipHop algorithms, identifying three non-contiguous yet essential features: a hydrogen-bond acceptor (HBA), a hydrophobic (H) domain, and a ring aromatic (RA) element [3]. The 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid scaffold optimally satisfies this model:
Structure-activity relationship (SAR) studies reveal that substitutions profoundly impact potency:
Table 2: Impact of Structural Modifications on Anti-TB Activity of Pyrrole-2-Carboxylic Acid Derivatives
Modification Site | Substituent | MIC vs. H37Rv (μg/mL) | Effect on Potency |
---|---|---|---|
C5 | None (H) | 6.5 | Baseline |
C5 | 4-Cyclopropylphenyl | 0.016 | 400-fold increase |
C2 | Carboxylic Acid | 0.06 | Optimal |
C2 | Carboxamide | >32 | Complete loss |
N1 | Methyl | 3.7 | 60-fold decrease |
The pyrrole-2-carboxylic acid core offers distinct advantages over classical MmpL3 inhibitor scaffolds:
Table 3: Comparative Analysis of MmpL3 Inhibitor Scaffolds
Scaffold | Representative Compound | MIC (μg/mL) vs. H37Rv | hERG Inhibition | Aqueous Solubility |
---|---|---|---|---|
Pyrrole-2-carboxylic acid | Compound 32 | <0.016 | Negligible | Moderate-High |
Indole-2-carboxamide | NITD-304 | 0.07 | Low | Low |
Adamantyl Urea | AU1235 | 0.03 | Moderate | Very Low |
Pyrazole | Rimonabant | 2.5 | High | Low |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1